Remibrutinib

Overview

Description

Remibrutinib is a small molecule drug designed as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria (CSU) . CSU is a severe skin condition characterized by unpredictable episodes of itching, painful hives (urticaria), and swelling, lasting at least six weeks. The underlying cause remains unknown, and it significantly impacts patients’ quality of life.

Mechanism of Action

Target of Action

Remibrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is a key signaling node in B cell receptor (BCR) and Fc receptor (FcR) signaling . It is primarily targeted at B cells, myeloid cells, and microglia .

Mode of Action

This compound interacts with its targets by inhibiting the BTK cascade, which in turn prevents the release of histamine . This inhibition of histamine release is crucial in managing symptoms of conditions like chronic spontaneous urticaria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BTK signaling pathway. By inhibiting BTK, this compound disrupts the signaling cascade, leading to a reduction in the release of histamine . This has downstream effects on the immune response, particularly in conditions characterized by overactive immune responses, such as chronic spontaneous urticaria .

Pharmacokinetics

It is known that this compound is an oral medication , suggesting that it is absorbed through the digestive tract

Result of Action

This compound’s action results in significant improvements in disease activity scores for conditions like chronic spontaneous urticaria . It has been shown to provide symptom improvement as early as 2 weeks after treatment initiation . Moreover, this compound has demonstrated a favorable safety profile, including balanced liver function tests versus placebo .

Biochemical Analysis

Biochemical Properties

Remibrutinib acts as a BTK inhibitor . BTK is a nonreceptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . By inhibiting BTK, this compound blocks the BTK cascade and prevents the release of histamine that causes itchy hives (wheals) and swelling .

Cellular Effects

This compound has shown efficacy in various cellular models. For instance, it has demonstrated significant changes in gene expression in blood, and serum protein abundance compared with placebo . It also showed efficacy in an EAE model indicating a dual mechanism based on inhibition of B cells, as well as of myeloid cells and microglia .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BTK. BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . By inhibiting BTK, this compound blocks these signaling pathways, thereby preventing the release of histamine that causes symptoms of CSU .

Temporal Effects in Laboratory Settings

In the pivotal Phase III studies, REMIX-1 and REMIX-2, this compound treatment showed significant symptom improvement early, which was sustained up to Week 52, in patients with CSU who remained symptomatic despite second-generation H1-antihistamine use .

Metabolic Pathways

Given its role as a BTK inhibitor, it is likely involved in pathways related to B-cell receptor and Fc receptor signaling .

Subcellular Localization

As a BTK inhibitor, it is likely to interact with BTK, which is a cytoplasmic protein

Preparation Methods

Synthetic Routes:: Remibrutinib is a covalent, irreversible BTK inhibitor with high selectivity. It rapidly binds to an inactive BTK conformation, leading to sustained inhibition. Unbound drug molecules are cleared from the body, minimizing systemic exposure and reducing side effects .

Industrial Production:: Details regarding industrial-scale production methods are not widely available in the public domain. pharmaceutical companies like Novartis are likely optimizing synthetic routes and scaling up production for clinical trials.

Chemical Reactions Analysis

Types of Reactions:: Remibrutinib’s chemical behavior involves interactions with BTK and inhibition of histamine release. While specific reactions are proprietary, its irreversible binding to BTK is crucial for therapeutic efficacy.

Common Reagents and Conditions:: The exact reagents and conditions used in its synthesis remain confidential. the compound’s high selectivity and safety profile suggest careful design and optimization.

Major Products:: The primary product of interest is the fully formed this compound molecule, which inhibits BTK and prevents histamine-induced itching, hives, and swelling.

Scientific Research Applications

Medicine: Treatment of CSU, where second-generation H1 antihistamines fail to control symptoms.

Immunology: Its BTK inhibition may impact other immune-mediated diseases, such as multiple sclerosis, pyoderma gangrenosum, and food allergies.

Comparison with Similar Compounds

While detailed comparisons are limited, Remibrutinib’s uniqueness lies in its high selectivity, oral availability, and rapid symptom improvement in CSU patients. Similar compounds include other BTK inhibitors like ibrutinib and acalabrutinib.

Properties

IUPAC Name |

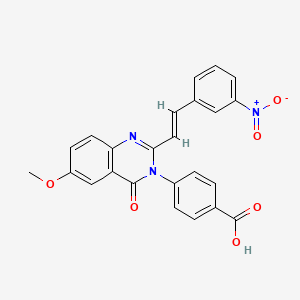

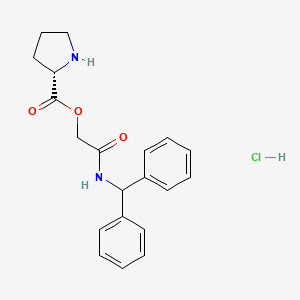

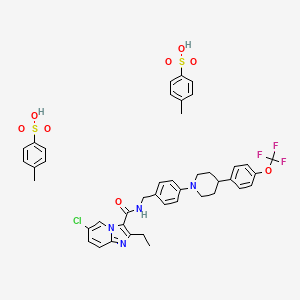

N-[3-[6-amino-5-[2-[methyl(prop-2-enoyl)amino]ethoxy]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-4-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N5O3/c1-4-23(35)34(3)9-10-37-25-24(31-14-32-26(25)30)20-12-18(28)13-22(15(20)2)33-27(36)19-8-7-17(11-21(19)29)16-5-6-16/h4,7-8,11-14,16H,1,5-6,9-10H2,2-3H3,(H,33,36)(H2,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABMPOJOBCXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C3CC3)F)F)C4=C(C(=NC=N4)N)OCCN(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787294-07-8 | |

| Record name | Remibrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1787294078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remibrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REMIBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7MVZ8HDNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Remibrutinib?

A1: this compound exerts its therapeutic effects by selectively and irreversibly inhibiting BTK. [, , ] This inhibition disrupts downstream signaling pathways crucial for B cell activation, differentiation, and function. [, , ]

Q2: How does this compound's selectivity for BTK compare to other BTK inhibitors?

A2: this compound exhibits a high degree of selectivity for BTK, particularly in comparison to earlier BTK inhibitors. This selectivity is attributed to its binding to an inactive conformation of BTK. [, , ]

Q3: What are the downstream effects of BTK inhibition by this compound on immune cells?

A3: this compound's inhibition of BTK leads to a significant downregulation of proteins and genes involved in B cell activity. This includes markers like CD23, FCRL1, FAIM3, and FCRL4. [] This downregulation impacts pathways such as B-cell receptor signaling, Fc receptor signaling, and platelet activation. [] Notably, this compound demonstrates a particularly strong inhibitory effect on FcRL4+ B cells, a subset of tissue-resident memory B cells implicated in inflammatory responses. []

Q4: Does this compound affect overall B cell numbers?

A4: Despite its targeted effects on B cell activity, research suggests that this compound does not significantly alter overall B cell numbers or the relative proportions of major B cell subsets. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C24H20FN5O2S, and its molecular weight is 461.53 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are routinely employed for structural confirmation and characterization of drug candidates like this compound. []

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed following oral administration, reaching peak concentrations within 0.5 to 1.25 hours. [] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. []

Q8: What is the bioavailability of this compound?

A8: this compound exhibits an oral bioavailability of 34%. []

Q9: Does food intake affect the absorption of this compound?

A9: Food intake does not have a clinically relevant effect on this compound exposure, suggesting that dose adjustments based on food intake are not necessary. []

Q10: How does this compound interact with other drugs that are metabolized by CYP3A4?

A10: Concomitant administration of this compound with strong CYP3A4 inhibitors like ritonavir results in a 4.27-fold increase in this compound exposure. [] Conversely, co-administration with moderate to strong CYP3A4 inducers, such as efavirenz and rifampicin, can significantly decrease this compound exposure. [, ]

Q11: What is the duration of BTK occupancy after this compound administration?

A11: this compound achieves greater than 95% BTK occupancy in the blood for at least 24 hours after doses of 30 mg or higher. [] With multiple daily doses, near-complete BTK occupancy can be maintained. []

Q12: What in vitro models have been used to study the efficacy of this compound?

A12: In vitro studies have utilized human blood basophils and CD34+-derived mast cells to investigate this compound's inhibitory effects on cellular activation induced by various stimuli, including serum from chronic urticaria patients. [, ] Additionally, platelet aggregation and in vitro bleeding time assays have been employed to assess this compound’s impact on platelet function. [, ]

Q13: What animal models have been used to evaluate the efficacy of this compound?

A13: this compound's efficacy has been assessed in a rat collagen-induced arthritis model, demonstrating dose-dependent efficacy. [] Furthermore, [18F]-labeled PET tracers based on this compound have been used in preclinical models to study BTK expression and potential therapeutic targeting in vivo. [] this compound has also shown promising results in preclinical models of multiple sclerosis, reducing neuroinflammation driven by B cells and myeloid cells. [, ]

Q14: What clinical trials have been conducted with this compound?

A14: this compound is currently under investigation in various phases of clinical trials. Completed Phase II trials have focused on chronic spontaneous urticaria [4, 7, 9, 12, 14, 19-23, 29-34], Sjögren's syndrome [, ], and multiple sclerosis. [, , ] These trials have explored the safety, efficacy, and optimal dosing of this compound in these patient populations.

Q15: What is the safety profile of this compound based on preclinical and clinical data?

A15: Preclinical and clinical data indicate that this compound is generally well-tolerated across various doses. [, , ] Detailed safety data from completed Phase 2 studies in inflammatory immune-mediated diseases is available. [, ] Additionally, information regarding its impact on blood counts in chronic spontaneous urticaria patients can be found in a published 52-week extension study. [] Long-term safety and efficacy are continuously being monitored in ongoing clinical trials.

Q16: Are there any known biomarkers associated with this compound efficacy or response?

A17: Research on biomarkers to predict this compound efficacy or monitor treatment response is ongoing. Studies have investigated the relationship between baseline immunoglobulin E levels and response to this compound in chronic spontaneous urticaria patients. [, , ] Additionally, changes in serum immunoglobulin levels following this compound treatment have been examined. [, , ] Further research in this area is crucial for personalized medicine approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B610363.png)

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)